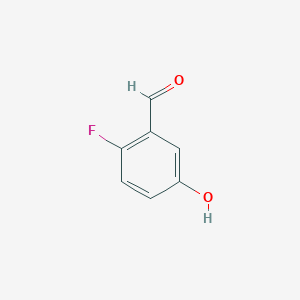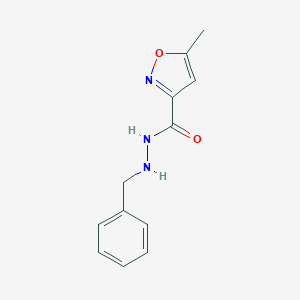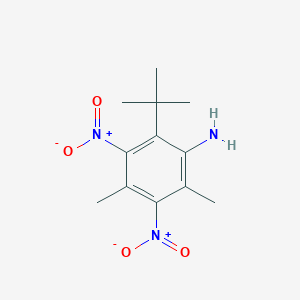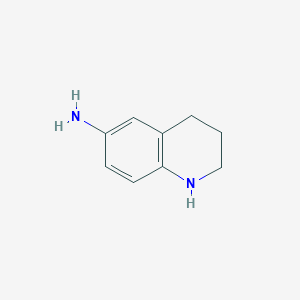
Ibu-脱氧胞苷
描述
Synthesis Analysis
Deoxycytidine derivatives have been synthesized through multiple routes. For instance, 2'-deoxycytidine nucleosides bearing amino and thiol groups have been prepared for incorporation into oligonucleotides by DNA polymerase, demonstrating the versatility of synthetic approaches (Roychowdhury et al., 2004). Another study reported the synthesis of 2'-deoxy-2'-C-difluoromethylene-4'-thiocytidine as a potential antitumor agent, highlighting the therapeutic potential of modified deoxycytidines (Lim et al., 2002).
Molecular Structure Analysis
The photochemistry of 5‐methylcytosine and its derivative, 5‐methyl‐2′‐deoxycytidine, has been studied, revealing insights into their molecular structures and the formation of photoproducts upon exposure to light. These studies contribute to understanding the stability and structural changes of nucleosides under various conditions (Celewicz & Sheilar, 1984).
Chemical Reactions and Properties
Deoxycytidine and its derivatives undergo various chemical reactions. For example, reactions with 4-oxo-2-nonenal have been studied, revealing the formation of etheno-2'-deoxycytidine adducts, which are significant for understanding DNA damage and repair mechanisms (Pollack et al., 2003).
Physical Properties Analysis
The synthesis and characterization of nucleosides and nucleotides often include the analysis of their physical properties. However, specific studies focusing solely on the physical properties of "Ibu-deoxycytidine" or its closely related compounds were not identified. Typically, physical properties such as solubility, melting point, and stability are crucial for the application and storage of these compounds.
Chemical Properties Analysis
The chemical stability of 5-aza-2'-deoxycytidine in different solutions has been analyzed, indicating its decomposition pathways and highlighting the importance of understanding the chemical properties of nucleoside analogs for therapeutic applications (Lin et al., 1981).
科学研究应用
-
Molecular Imaging of Deoxycytidine Kinase Activity Using Deoxycytidine-Enhanced CEST MRI
- Application : This research developed a “natural” MRI approach to detect Deoxycytidine Kinase (DCK) activity using its natural substrate deoxycytidine (dC) as the imaging probe .
- Method : The method involves using Chemical Exchange Saturation Transfer (CEST) MRI to detect dC and its phosphorylated form, dCTP . This approach was tested in xenograft leukemic cancer mouse models .
- Results : The study demonstrated that DCK (+) tumors have a distinctive dynamic CEST contrast enhancement and a significantly higher CEST contrast than DCK (−) tumors . The dC-enhanced CEST contrast also correlated well with tumor responses to gemcitabine treatment .
-
Analysis of Metabolic Pathways of Cytidine Analogues and Cytidine Deaminase Activities in Cells
- Application : This research developed a new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells .
- Method : The method is based on the use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) . The technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .
- Results : The data showed that in contrast to the cancer cells, all the non-cancer cells used in the study exhibited low, if any, CDD content and their cytidine deaminase activity can be exclusively attributed to dCMP deaminase .
-
5-aza-2′-deoxycytidine as a Treatment for MDS Patients
- Application : Deoxycytidine can be used as a precursor for 5-aza-2′-deoxycytidine, a treatment for Myelodysplastic Syndromes (MDS) patients .
- Method : This compound slows the cell cycle by interfering with the methylation of the P15/INK4B gene, increasing the expression of P15/INK4B protein which subdues the transformation of MDS to leukemia .
- Results : This application has shown promise in the treatment of MDS, a group of disorders caused by poorly formed blood cells or ones that don’t work properly .
-
Biomarker for Tumor Diagnosis
- Application : Deoxycytidine can serve as a biomarker for tumor diagnosis .
- Method : Deoxycytidine can be used as a biomarker for breast cancer patients and healthy individuals . 5-(Hydroxymethyl)-2′-deoxycytidine (5-hmdC), 5-(formyl)-2′-deoxycytidine (5-fodC), and 5-(carboxyl)-2′-deoxycytidine (5-cadC) are intermediates in the DNA demethylation pathway and can act as biomarkers .
- Results : 5-hmdC levels were significantly reduced in urine samples of breast cancer patients, while 5-fodC and 5-cadC levels were elevated .
-
Synthesis of α-nucleosides
- Application : Deoxycytidine analogues are used in the synthesis of α-nucleosides .
- Method : They used TMS-triflate and BSA to induce the self-anomerization of β-nucleosides to α-nucleosides . Specifically, they reacted 3′,5′-di-O-acetyl-N4-benzoyl-2′-deoxycytidine with TMS-triflate and BSA in dry acetonitrile at 70 °C . After saponification, α-deoxycytidine was synthesized in 41% yield .
- Results : The study showed that due to the removal of the hydroxyl group at the C2′ position, deoxynucleosides have reduced steric hindrance, which makes the α-anomer more easily formed .
-
Analysis of Metabolic Pathways of Cytidine Analogues
- Application : Deoxycytidine analogues are widely used for the analysis of metabolic pathways of cytidine analogues .
- Method : The technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .
- Results : The data showed that in contrast to the cancer cells, all the non-cancer cells used in the study exhibited low, if any, CDD content and their cytidine deaminase activity can be exclusively attributed to dCMP deaminase .
-
Nucleic Acid Component
- Application : Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA) .
- Method : Deoxycytidine can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . dCMP can be converted to dUMP and dTMP .
- Results : This process is crucial for the replication, transmission, and transcription of genetic information in living organisms .
-
Synthesis of α-Nucleosides
- Application : Deoxycytidine analogues are used in the synthesis of α-nucleosides .
- Method : Various methods including but not limited to the mercuri procedure, fusion reaction and Vorbrüggen glycosylation have been used to synthesize α-nucleosides and their derivatives .
- Results : The study showed that due to the removal of the hydroxyl group at the C2′ position, deoxynucleosides have reduced steric hindrance, which makes the α-anomer more easily formed .
-
Treatment of Malignant Diseases
- Application : Deoxycytidine analogues (dCas) are widely used for the treatment of malignant diseases .
- Method : They are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase .
- Results : This application has shown promise in the treatment of various malignant diseases .
未来方向
属性
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20)/t8-,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIVAGPIHEWDX-IQJOONFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibu-deoxycytidine | |
CAS RN |
110522-75-3 | |
| Record name | 2′-Deoxy-N-(2-methyl-1-oxopropyl)cytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110522-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
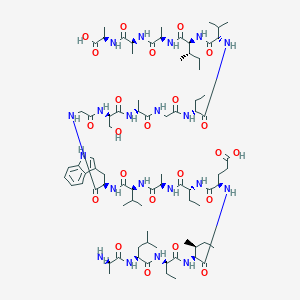
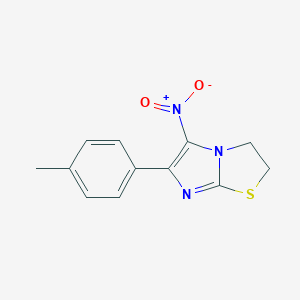
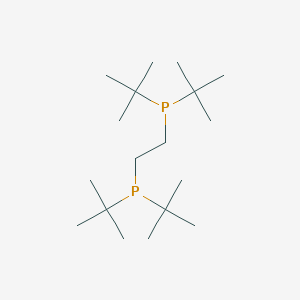
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
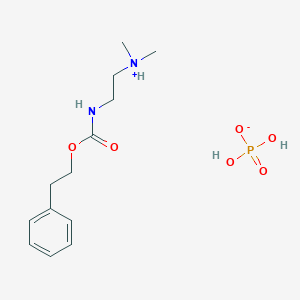
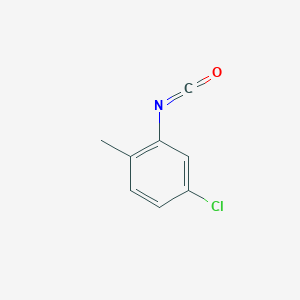
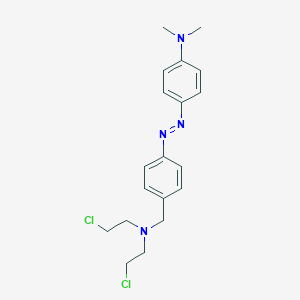
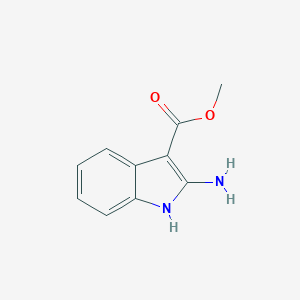
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
